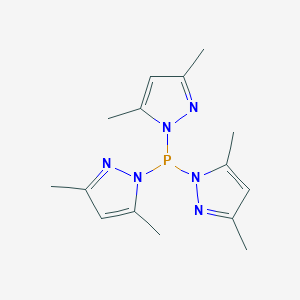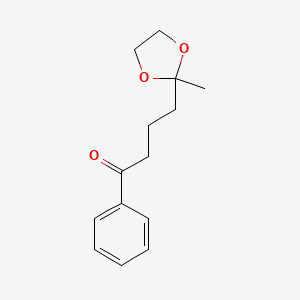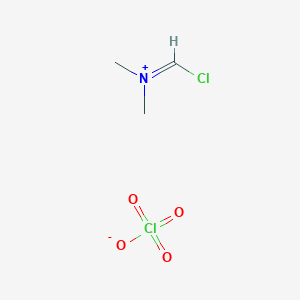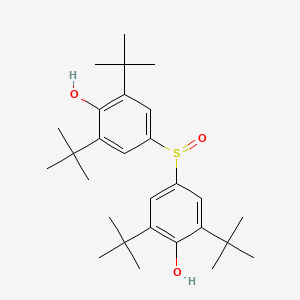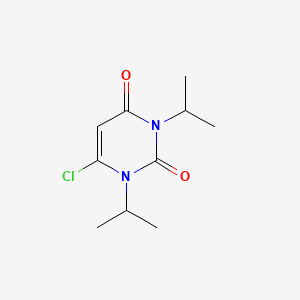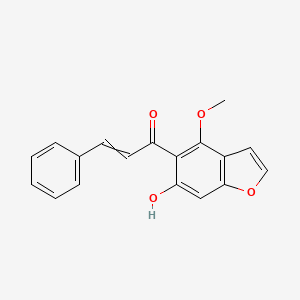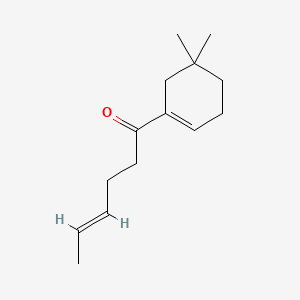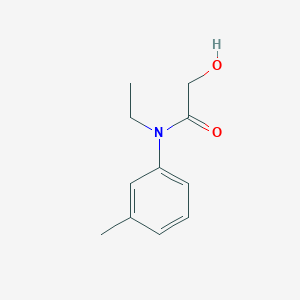
3-Phenylpropane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C13H8N4 It is characterized by the presence of a phenyl group attached to a propane backbone, which is further substituted with four nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenylpropane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of tetracyanoethylene with toluene. This reaction proceeds via a charge-transfer complex formation, followed by electron transfer and proton transfer steps. The reaction can be carried out under photochemical or thermal conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials such as tetracyanoethylene and aromatic hydrocarbons. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a variety of substituted nitrile derivatives.
Applications De Recherche Scientifique
3-Phenylpropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenylpropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through electron transfer and proton transfer processes. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems. For example, its derivatives have been shown to alkylate nucleophilic regions of tumor-cell DNA, inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetracyanocyclopropane: Similar in structure but lacks the phenyl group.
3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile: Contains a methoxy group instead of a phenyl group.
Uniqueness
3-Phenylpropane-1,1,2,2-tetracarbonitrile is unique due to the presence of both a phenyl group and four nitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to form charge-transfer complexes and undergo various chemical transformations makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
57084-61-4 |
|---|---|
Formule moléculaire |
C13H8N4 |
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
3-phenylpropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H8N4/c14-7-12(8-15)13(9-16,10-17)6-11-4-2-1-3-5-11/h1-5,12H,6H2 |
Clé InChI |
APZCJIWKNQJTMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C#N)(C#N)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


